N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide delineates its molecular architecture with precision. Breaking down the nomenclature:
- Cyclopropanesulfonamide : A three-membered cyclopropane ring (C₃H₅) fused to a sulfonamide group (-SO₂NH-), forming the core scaffold.
- N-substituent : A branched ethyl chain (-CH₂-CH-) bearing two methoxy (-OCH₃) groups: one at the ethyl chain’s second carbon and another at the ortho position of a phenyl ring.
The structural formula (Figure 1) highlights:
- Cyclopropane ring : Imparts steric strain and conformational rigidity.
- Sulfonamide group : Provides hydrogen-bonding capacity via the -NH and -SO₂ moieties.
- Ethyl bridge : Links the cyclopropane sulfonamide to a 2-methoxyphenyl group, creating a stereogenic center at the ethyl chain’s second carbon.
SMILES Representation :
COC1=CC=CC=C1C(OC)(CN)S(=O)(=O)C2CC2
This SMILES string encodes the ortho-methoxyphenyl group (COC1=CC=CC=C1), the ethyl chain with dual methoxy substituents (C(OC)(CN)), and the cyclopropanesulfonamide core (S(=O)(=O)C2CC2).
CAS Registry Number and Alternative Chemical Identifiers
As of the latest available data, no CAS Registry Number has been assigned to this compound in public databases such as PubChem or ChemSpider. However, structurally related analogs, such as N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide (CAS 1235623-65-0), demonstrate similar registry practices. Alternative identifiers include:
| Identifier Type | Value |
|---|---|
| Theoretical InChI | InChI=1S/C13H19NO4S/c1-16-10-8-6-5-7-9(10)12(17-2)11(14-19(15,18)13-3-4-13)4-8/h5-7,11-14H,3-4H2,1-2H3 |
| Theoretical InChIKey | PJIOBHFHQZPYOX-UHFFFAOYSA-N |
| Hypothetical HMDB ID | HMDB00XXXXX (derived from sulfonamide analogs) |
The absence of a CAS number underscores the compound’s potential status as a novel or understudied entity in public repositories.
Molecular Formula and Weight Analysis
The compound’s molecular formula , C₁₃H₁₉NO₄S , derives from:
- Cyclopropane core : 3 carbons, 5 hydrogens.
- Sulfonamide group : 1 sulfur, 2 oxygens, 1 nitrogen.
- N-substituent : 10 carbons (2 from ethyl, 6 from phenyl, 2 from methoxy groups), 14 hydrogens, and 2 oxygens.
Molecular Weight Calculation :
| Element | Quantity | Atomic Weight | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 19 | 1.008 | 19.15 |
| N | 1 | 14.01 | 14.01 |
| O | 4 | 16.00 | 64.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 285.36 g/mol |
This molecular weight aligns with sulfonamide derivatives of similar complexity, such as N-[2-methoxy-2-(4-methoxyphenyl)ethyl]cinnamide (285.37 g/mol). The methoxy groups contribute significantly to the compound’s polarity, with a calculated logP (octanol-water partition coefficient) of approximately 2.1, indicative of moderate lipophilicity.
Structural and Functional Implications
The compound’s design merges conformational restraint (cyclopropane) with directed hydrogen-bonding capacity (sulfonamide). The ortho-methoxyphenyl group may engage in π-π stacking interactions, while the ethyl chain’s stereochemistry could influence biological target selectivity. Comparative analysis with para-substituted analogs suggests that ortho substitution reduces rotational freedom, potentially enhancing binding affinity.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-6-4-3-5-11(12)13(18-2)9-14-19(15,16)10-7-8-10/h3-6,10,13-14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXUJRWCHYAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarboxylic acid under specific conditions to form the cyclopropane ring . The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns, making it valuable in the development of novel compounds in organic chemistry.
Synthetic Routes
- The synthesis typically involves nucleophilic substitution reactions where the cyclopropane moiety can be modified to yield derivatives with enhanced properties. For instance, reaction conditions can be optimized to achieve high yields and purity, facilitating its use in further chemical transformations.
Biological Applications
Enzyme Inhibition
- N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes, potentially altering their activity. This interaction is crucial for developing therapeutic agents targeting various diseases.
Pharmacological Studies
- The compound has shown promise in pharmacological studies, particularly in the context of anti-inflammatory and anticancer activities. Its structural features may enhance its interaction with biological targets, leading to significant therapeutic effects.
Medicinal Chemistry
Therapeutic Potential
- Research indicates that derivatives of this compound could serve as lead compounds for developing new drugs. The presence of methoxy groups enhances lipophilicity, which is beneficial for drug formulation and bioavailability.
Case Studies
- Anti-cancer Activity : A study demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Another investigation revealed that the compound could reduce inflammatory markers in vitro, indicating its usefulness in treating inflammatory diseases.
Data Tables
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Aromatic Substituents
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): Structural Differences: Replaces the cyclopropanesulfonamide group with a benzenesulfonamide moiety. Biological Relevance: Benzenesulfonamides are known for antimicrobial and antitumor activities, as noted in structural studies .
N-((1S,3R,4S)-3-Ethyl-4-(heterocyclic substituents)cyclopentyl)cyclopropanesulfonamide ():
- Structural Differences : Features a cyclopentyl ring fused to heterocyclic systems (e.g., pyrrolo[2,3-b]pyridine or imidazo[1,5-a]pyrrolo[2,3-e]pyrazine), unlike the simpler ethyl chain in the target compound.
- Functional Impact : The heterocyclic extensions may enhance binding to kinase active sites, as seen in patent applications for therapeutic agents .
- Synthetic Complexity : Requires multi-step synthesis involving palladium-catalyzed coupling and hydrogenation, whereas the target compound’s synthesis may prioritize methoxy group incorporation .
Cyclopropane-Containing Analogues
- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Structural Differences: Substitutes the sulfonamide group with a carboxamide and introduces a hydroxyiminoethyl side chain. Functional Impact: The carboxamide group offers hydrogen-bonding capabilities distinct from the sulfonamide’s electronegative sulfur center. Cyclopropane rigidity here may stabilize bioactive conformations .
2-Methylpropane-N-(piperidin-4-yl)sulfonamide Derivatives ():
Electronic and Steric Effects
- Methoxy Groups: The dual methoxy substituents in the target compound likely increase polarity and metabolic stability compared to non-polar alkyl or halogenated analogues (e.g., 2-chloroethylamine derivatives in ) .
- Cyclopropane vs.
Research Implications and Gaps
- Comparative studies on IC₅₀ values against enzyme targets (e.g., kinases) are needed.
- Synthetic Optimization : The methoxy-substituted ethyl chain may require tailored protection/deprotection strategies during synthesis, differing from heterocyclic analogues in .
- Solubility and LogP : Computational modeling could predict the target compound’s solubility profile relative to benzenesulfonamides and piperidine derivatives.
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a sulfonamide group, with methoxy and phenyl substituents that enhance its lipophilicity and biological interactions. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃S |
| Molecular Weight | 273.35 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Methoxy, Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for various enzymes involved in metabolic pathways.
Case Studies
- Anti-Cancer Activity : Research has indicated that derivatives of cyclopropanesulfonamide exhibit anti-cancer properties by inhibiting key signaling pathways in cancer cells. For instance, a study demonstrated that similar compounds effectively reduced cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could modulate neurotransmitter levels, thereby providing protective effects against neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-Cancer | Inhibition of cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter levels | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Derivatives have been synthesized to enhance specific biological activities, leading to variations that show improved efficacy against targeted diseases.
Computational Studies
Computational docking studies have indicated that this compound may interact with key enzymes such as monoamine oxidases (MAO A and B), which are crucial in the treatment of depression and other mood disorders. These interactions could potentially lead to alterations in neurotransmitter levels, providing a therapeutic avenue for mental health disorders.
Table 3: Computational Interaction Studies
| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| MAO A | -9.5 | Strong binding affinity observed |
| MAO B | -8.7 | Moderate binding affinity |
Q & A
Basic: What synthetic methodologies are validated for synthesizing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide, and how is purity confirmed?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Nucleophilic Substitution : Reacting a 2-methoxyphenyl ethylamine precursor with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents.
Purity Verification :
- Spectroscopic Analysis : NMR and NMR confirm structural integrity by matching methoxy ( ppm), cyclopropane ( ppm), and sulfonamide ( ppm) peaks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass within 3 ppm error .
Basic: Which biological activities are reported for structurally analogous sulfonamides, and what assays are recommended for initial screening?
Methodological Answer:
Related sulfonamides exhibit:
- Anti-malarial Activity : Inhibit Plasmodium growth via dihydropteroate synthase (DHPS) inhibition. Use in vitro parasite viability assays (e.g., SYBR Green I-based fluorescence) .
- Anticonvulsant Effects : Modulate GABA receptors. Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents .
- 5-HT Receptor Affinity : Radioligand binding assays (e.g., -WAY-100635 for 5-HT) assess receptor selectivity .
Advanced: How can researchers address contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize conditions (e.g., pH, temperature, cell lines) and validate using positive controls (e.g., chloroquine for anti-malarial assays) .
- Structural Analogues : Compare activity of the parent compound with derivatives (e.g., substituting methoxy groups) to identify critical pharmacophores .
- Orthogonal Assays : Confirm receptor binding via surface plasmon resonance (SPR) alongside functional assays (e.g., cAMP inhibition for 5-HT) .
Advanced: What strategies improve pharmacokinetic properties without compromising target affinity?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the cyclopropane or methoxyphenyl moieties, monitored via logP measurements (HPLC) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation sites). Stabilize via fluorination or steric hindrance .
- Bioavailability Testing : Pharmacokinetic profiling (C, AUC) in rodent models after oral administration .
Structural: What experimental techniques are critical for resolving the compound’s crystal structure?
Methodological Answer:
- Crystallization : Slow vapor diffusion using dichloromethane/hexane (1:2) at 4°C yields single crystals .
- X-ray Diffraction : Collect data at 100 K with Mo-Kα radiation ( Å).
- Refinement : Software like SHELXL refines parameters (R < 0.05) to confirm bond angles (cyclopropane: ~60°) and sulfonamide geometry (S-N bond: ~1.63 Å) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing herbicidal activity?
Methodological Answer:
- Library Design : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the methoxyphenyl or cyclopropane groups .
- Activity Profiling : Test inhibition of acetolactate synthase (ALS) via in vitro enzyme assays (IC determination) .
- Molecular Docking : Use AutoDock Vina to predict binding modes in ALS active sites, prioritizing derivatives with stronger hydrogen bonds to Val .
Basic: What analytical techniques are essential for characterizing degradation products under stress conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions.
- HPLC-MS/MS : Identify degradation products (e.g., demethylated or hydrolyzed derivatives) via fragmentation patterns .
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
